![molecular formula C20H40O10S B8106209 m-PEG3-Sulfone-PEG3-t-butyl ester CAS No. 2055041-00-2](/img/structure/B8106209.png)
m-PEG3-Sulfone-PEG3-t-butyl ester
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Description
M-PEG3-Sulfone-PEG3-t-butyl ester is a PEG linker containing sulfone and t-butyl ester moieties . The sulfone can react with thiol groups of proteins . The t-butyl can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Synthesis Analysis
The synthesis of m-PEG3-Sulfone-PEG3-t-butyl ester involves the use of sulfone and t-butyl ester moieties . The sulfone can react with thiol groups of proteins . The t-butyl can be removed under acidic conditions .Molecular Structure Analysis
The molecular structure of m-PEG3-Sulfone-PEG3-t-butyl ester consists of two PEG-acid chains connected by a sulfone group . The two carboxylic acid groups can undergo sequential amide coupling with primary/secondary amine groups using EDC, DCC or HATU activators .Chemical Reactions Analysis
The sulfone in m-PEG3-Sulfone-PEG3-t-butyl ester can react with thiol groups of proteins . The t-butyl can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG3-Sulfone-PEG3-t-butyl ester include a molecular weight of 472.6 g/mol . It has a molecular formula of C20H40O10S . The compound is reagent grade and is used for research purposes .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESCEHPGVJPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124951 |
Source
|
Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-Sulfone-PEG3-t-butyl ester | |
CAS RN |
2055041-00-2 |
Source
|
Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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